

A Technical Guide to 4-Oxofenretinide-d4: Commercial Availability and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxofenretinide-d4

Cat. No.: B15611487

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **4-Oxofenretinide-d4**, a deuterated analog of a potent fenretinide metabolite. This document is intended to serve as a resource for researchers in oncology, metabolism, and drug development who are interested in utilizing this stable isotope-labeled compound for quantitative analysis and mechanistic studies.

Commercial Suppliers and Availability

4-Oxofenretinide-d4 is available from several specialized chemical suppliers. The following table summarizes the available information on commercial sources. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

Supplier	Product Name	Catalog Number	CAS Number	Molecular Formula	Molecular Weight	Purity	Available Quantities
MedChemExpress	4-Oxofenretinide-d4	HY-109583S	2991099-34-2	C ₂₆ H ₂₇ D ₄ NO ₃	409.55	Inquire	Inquire
Clearsynth	4-Oxofenretinide D4	CS-O-48956	865536-65-8 (Unlabelled)	C ₂₆ H ₂₇ D ₄ NO ₃	409.56	Inquire	Inquire
Cayman Chemical	Fenretinide-d4*	25805	2118244-64-5	C ₂₆ H ₂₉ D ₄ NO ₂	395.6	≥99% (deuterated forms)	5 mg
Toronto Research Chemicals	4-Oxo Fenretinide de-d4	O988503	Not Listed	C ₂₆ H ₂₇ D ₄ NO ₃	409.55	Inquire	Inquire

*Note: Cayman Chemical currently lists Fenretinide-d4. While not the oxidized form, it is a closely related deuterated standard that may be of interest.

Experimental Protocols

4-Oxofenretinide-d4 is primarily utilized as an internal standard in mass spectrometry-based quantitative assays for the determination of 4-Oxofenretinide levels in biological matrices. The following is a generalized experimental protocol for its use in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Quantification of 4-Oxofenretinide in Plasma using LC-MS/MS with 4-Oxofenretinide-d4 as an Internal Standard

This protocol is adapted from methodologies used for the analysis of fenretinide and its metabolites.

2.1.1. Materials and Reagents

- 4-Oxofenretinide (analyte standard)
- **4-Oxofenretinide-d4** (internal standard)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Ultrapure water
- Control plasma (human, mouse, rat, etc.)

2.1.2. Sample Preparation

- Spiking of Internal Standard: To 100 μ L of plasma sample, add 10 μ L of **4-Oxofenretinide-d4** working solution (concentration to be optimized based on expected analyte levels).
- Protein Precipitation: Add 300 μ L of cold acetonitrile to the plasma sample.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
- Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

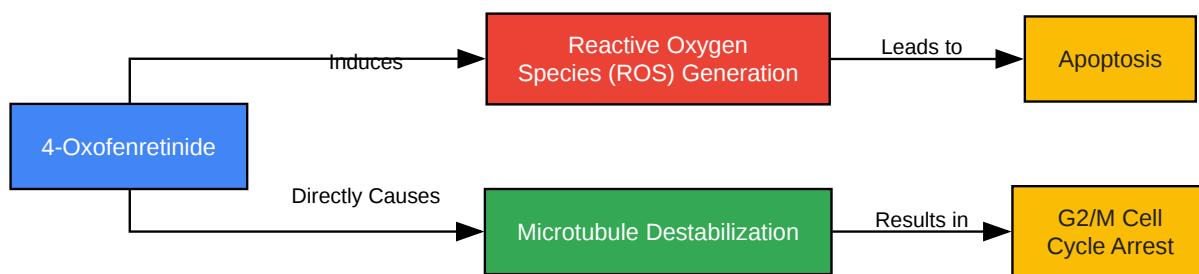
2.1.3. LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
- Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μ m).
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient Elution:
 - 0-1 min: 30% B
 - 1-5 min: 30-95% B
 - 5-6 min: 95% B
 - 6-6.1 min: 95-30% B
 - 6.1-8 min: 30% B
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μ L.
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Multiple Reaction Monitoring (MRM) Transitions:
 - 4-Oxofenretinide: Precursor ion > Product ion (to be determined by infusion and optimization).
 - **4-Oxofenretinide-d4**: Precursor ion > Product ion (to be determined by infusion and optimization).

2.1.4. Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte (4-Oxofenretinide) to the internal standard (**4-Oxofenretinide-d4**) and comparing it to a standard curve prepared in

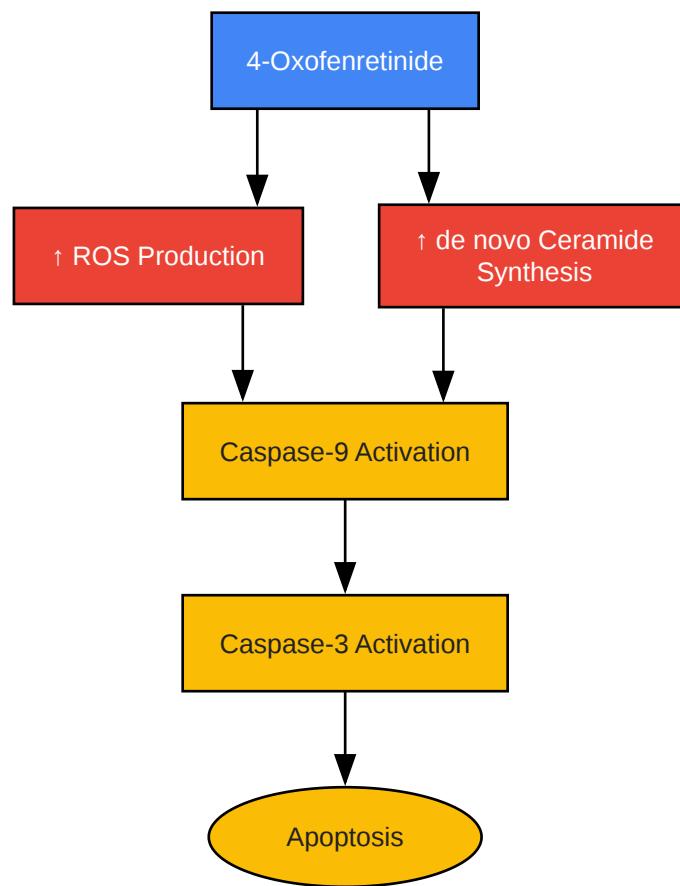

the same biological matrix.

Signaling Pathways and Mechanisms of Action

4-Oxofenretinide, the non-deuterated form of the compound, is a biologically active metabolite of fenretinide. Its mechanism of action is of significant interest in cancer research. Unlike its parent compound, which can interact with retinoic acid receptors (RARs), 4-Oxofenretinide exerts its anticancer effects primarily through RAR-independent pathways.

Dual Mechanism of Action of 4-Oxofenretinide

Research has elucidated a dual mechanism of action for 4-Oxofenretinide, contributing to its potent anti-proliferative and pro-apoptotic effects.

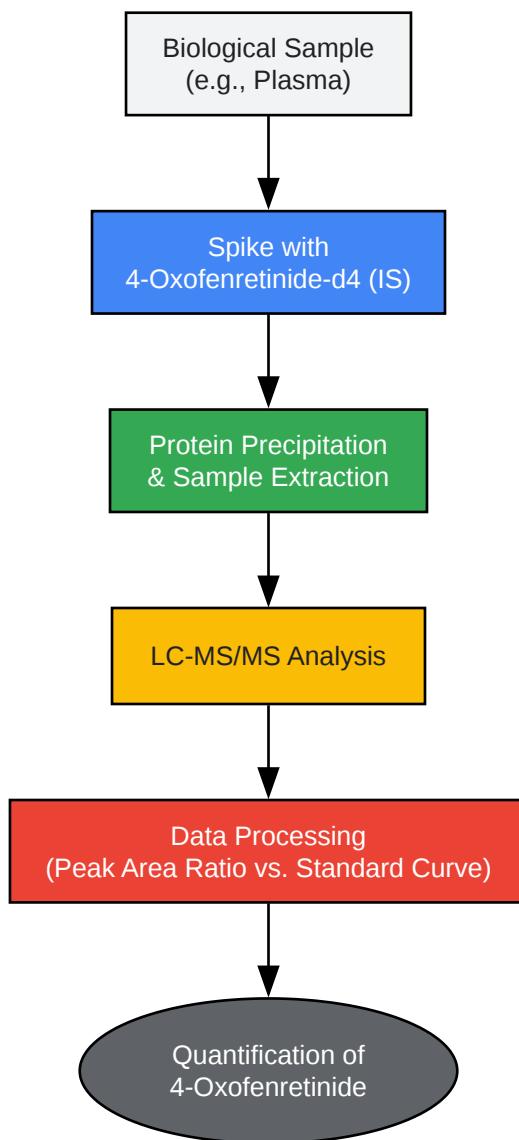


[Click to download full resolution via product page](#)

Dual mechanism of 4-Oxofenretinide action.

ROS-Mediated Apoptotic Pathway

A key aspect of 4-Oxofenretinide's activity is its ability to induce the generation of reactive oxygen species (ROS), which triggers a cascade of events leading to apoptosis.



[Click to download full resolution via product page](#)

ROS-mediated apoptotic signaling by 4-Oxofenretinide.

Experimental Workflow for Quantification

The following diagram illustrates a typical workflow for the quantification of 4-Oxofenretinide in biological samples using **4-Oxofenretinide-d4** as an internal standard.

[Click to download full resolution via product page](#)

Workflow for 4-Oxofenretinide quantification.

Conclusion

4-Oxofenretinide-d4 is a valuable tool for researchers investigating the pharmacokinetics, metabolism, and mechanism of action of 4-Oxofenretinide. Its commercial availability from several suppliers facilitates its use in highly sensitive and specific analytical methods. The understanding of 4-Oxofenretinide's dual, RAR-independent mechanisms of inducing apoptosis and cell cycle arrest opens avenues for further research into its potential as a therapeutic

agent. This guide provides a foundational resource for the procurement and application of this important deuterated standard.

- To cite this document: BenchChem. [A Technical Guide to 4-Oxofenretinide-d4: Commercial Availability and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15611487#commercial-suppliers-and-availability-of-4-oxofenretinide-d4\]](https://www.benchchem.com/product/b15611487#commercial-suppliers-and-availability-of-4-oxofenretinide-d4)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com